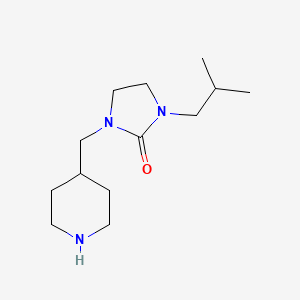
1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidinone core structure. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of both piperidine and imidazolidinone rings in its structure makes it a versatile molecule for various chemical transformations and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1-isobutyl-2-imidazolidinone with piperidine-4-carboxaldehyde under catalytic conditions. The reaction typically requires a Lewis acid catalyst and proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the target compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques ensures the efficient and scalable synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of the imidazolidinone ring.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral auxiliaries.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The imidazolidinone ring is known to interact with active sites of enzymes, while the piperidine ring can enhance binding affinity and specificity .
Comparison with Similar Compounds
1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one Hydrochloride: A hydrochloride salt form with similar chemical properties.
1-Isobutyl-2-imidazolidinone: A precursor in the synthesis of the target compound.
Piperidine-4-carboxaldehyde: A key intermediate used in the synthesis.
Uniqueness: this compound is unique due to its dual ring structure, which imparts distinct chemical reactivity and biological activity. The combination of imidazolidinone and piperidine rings allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-(2-methylpropyl)-3-(piperidin-4-ylmethyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-11(2)9-15-7-8-16(13(15)17)10-12-3-5-14-6-4-12/h11-12,14H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTUPNUQXBNLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(C1=O)CC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














